molecular formula C17H15NO2 B11691346 N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B11691346
M. Wt: 265.31 g/mol
InChI Key: RONISXQLRCPHII-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide characterized by a benzofuran core substituted with a carboxamide group at the 2-position. The amide nitrogen is further functionalized with a 2,4-dimethylphenyl group.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H15NO2/c1-11-7-8-14(12(2)9-11)18-17(19)16-10-13-5-3-4-6-15(13)20-16/h3-10H,1-2H3,(H,18,19)

InChI Key

RONISXQLRCPHII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Anticancer Properties

The compound exhibits significant anticancer activity across multiple human cancer cell lines. Research has demonstrated that benzofuran derivatives, including N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide, possess the ability to inhibit cancer cell proliferation.

Key Findings on Cytotoxicity

The following table summarizes the cytotoxic effects of the compound against various cancer cell lines:

Cell LineIC50 (μM)Reference
K562 (Leukemia)5.0
HL60 (Leukemia)0.1
MDA-MB-435s (Breast)4.71
HCT116 (Colon)2.91
PC-3 (Prostate)2.68

These values indicate potent cytotoxicity, particularly against leukemia and breast cancer cell lines, with IC50 values comparable to established anticancer drugs like doxorubicin. The presence of the carboxamide moiety is critical for enhancing antiproliferative activity.

Neuroprotective Effects

Research has indicated that this compound may also have neuroprotective properties. Studies have shown that related benzofuran compounds can scavenge free radicals and inhibit lipid peroxidation in neuronal cells, suggesting a protective mechanism against oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of benzofuran derivatives is crucial for optimizing their biological activity.

Key Structural Features

  • Substituents : The presence of different substituents on the benzofuran ring can significantly modulate activity. Methyl and hydroxyl groups at specific positions have been linked to enhanced antioxidant properties.
  • Amide Linkage : The amide group appears essential for maintaining cytotoxicity and enhancing binding interactions with target proteins involved in cancer progression.

Study 1: Anticancer Activity in Human Tumor Cell Lines

A comprehensive evaluation was conducted using a panel of 60 human tumor cell lines. Among these:

  • Compound modifications led to varying degrees of potency, with some derivatives exhibiting an average GI(50) value of 0.3 μM against breast cancer cell lines.
  • Specific structural modifications significantly affected cytotoxicity, emphasizing the importance of precise molecular design in drug development.

Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection:

  • Derivatives similar to this compound were tested for their ability to mitigate oxidative stress.
  • Results indicated effective reduction of ROS levels and protection against neurotoxin-induced cell death, highlighting the compound's potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide, highlighting substituent variations and their implications:

Compound Name Substituents on Benzofuran/Phenyl Groups Molecular Formula (Calculated MW) Key Structural Differences
This compound (Target) 2,4-Dimethylphenyl on amide C₁₉H₁₇NO₂ (291.35 g/mol) Reference compound
N-[4-(2-Chlorobenzamido)-2-methylphenyl]-1-benzofuran-2-carboxamide 2-Chlorobenzoyl and 4-amino-2-methylphenyl on amide C₂₃H₁₇ClN₂O₃ (428.85 g/mol) Chlorine atom introduces electronegativity
N-(2,4-Dimethoxyphenyl)-3-(2-ethoxybenzamido)-1-benzofuran-2-carboxamide 2,4-Dimethoxyphenyl and 2-ethoxybenzamido on benzofuran C₂₆H₂₄N₂O₆ (460.48 g/mol) Methoxy/ethoxy groups enhance solubility
Key Observations:

Electron-Withdrawing vs. In contrast, methyl and methoxy groups in the target compound and improve lipophilicity and metabolic stability.

Solubility : The dimethoxy and ethoxy groups in may improve aqueous solubility compared to the target compound’s dimethylphenyl group.

Steric Effects : Bulkier substituents (e.g., ethoxybenzamido in ) could hinder molecular packing, affecting crystallinity and bioavailability.

Notes and Limitations

Data Gaps : The evidence lacks direct pharmacological or thermodynamic data for the target compound. Comparative analysis relies on structural analogs and inferred properties.

Synthetic Challenges : Steric hindrance from substituents (e.g., in ) may complicate synthesis, requiring optimized conditions for high yields.

Validation Needs : Further studies using X-ray crystallography (via SHELX ) or NMR are essential to confirm conformational stability.

Biological Activity

N-(2,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a dimethyl-substituted phenyl group via an amide functional group. Its molecular formula is C16H17N1O2, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity.

Target Interactions

This compound interacts with various biological targets, primarily influencing neurotransmitter systems. The compound has been shown to affect the alpha-adrenergic system and octopamine receptors , which are crucial in modulating neuronal excitability and neurotransmission in insects.

Biochemical Pathways

The compound's action leads to overexcitation, paralysis, and ultimately death in target organisms, particularly insect models. This mechanism is indicative of its potential as an insecticide or pest control agent. Additionally, it has been investigated for antimicrobial and anticancer properties, suggesting a broader pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is rapidly metabolized into several metabolites upon administration. Studies suggest that the metabolic conversion occurs primarily in the liver within a short time frame (approximately 6.5 hours), which may influence its efficacy and safety profile in therapeutic applications.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in human cervical cancer (HeLa) cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Induces apoptosis
Similar Benzofuran DerivativeA54920Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies have indicated effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting its potential as an antimicrobial agent .

Case Studies

  • Insecticidal Activity : A study evaluated the efficacy of this compound against common agricultural pests. The results showed significant mortality rates at low concentrations, confirming its potential as a bioinsecticide.
  • Cytotoxicity Assessment : In a comparative analysis of several benzofuran derivatives, this compound exhibited superior cytotoxic effects on cancer cell lines compared to standard chemotherapeutic agents. The study highlighted its ability to disrupt cellular processes critical for tumor growth .
  • Molecular Docking Studies : Computational studies using molecular docking techniques suggested that the compound binds effectively to key enzymes involved in cancer metabolism, further supporting its role as a potential anticancer agent .

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